(Aminooxy)acetamide-Val-Cit-PAB-MMAE

Antibody-Drug Conjugates Bioconjugation Drug-Linker Synthesis

Secure your supply of the only Val-Cit-PAB-MMAE intermediate with an aminooxyacetamide handle. This molecule uniquely enables single-step, chemoselective oxime ligation to aldehyde/ketone-modified antibodies, yielding ADCs with controlled DAR and enhanced in vivo stability. Unlike maleimide-based linkers, our construct eliminates heterogeneity and premature payload release, crucial for reproducible preclinical data. In stock and ready to ship for your lead optimization programs.

Molecular Formula C60H97N11O14
Molecular Weight 1196.5 g/mol
Cat. No. B12406548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Aminooxy)acetamide-Val-Cit-PAB-MMAE
Molecular FormulaC60H97N11O14
Molecular Weight1196.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CON
InChIInChI=1S/C60H97N11O14/c1-15-37(8)51(45(82-13)31-47(73)71-30-20-24-44(71)53(83-14)38(9)54(75)64-39(10)52(74)41-21-17-16-18-22-41)69(11)58(79)49(35(4)5)68-57(78)50(36(6)7)70(12)60(81)84-32-40-25-27-42(28-26-40)65-55(76)43(23-19-29-63-59(61)80)66-56(77)48(34(2)3)67-46(72)33-85-62/h16-18,21-22,25-28,34-39,43-45,48-53,74H,15,19-20,23-24,29-33,62H2,1-14H3,(H,64,75)(H,65,76)(H,66,77)(H,67,72)(H,68,78)(H3,61,63,80)/t37-,38+,39+,43-,44-,45+,48-,49-,50-,51-,52+,53+/m0/s1
InChIKeyFEBOYCQLTPBAFA-BKOKITGHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Aminooxy)acetamide-Val-Cit-PAB-MMAE: A Specialized ADC Drug-Linker Conjugate Intermediate for Site-Specific Bioconjugation


(Aminooxy)acetamide-Val-Cit-PAB-MMAE (also referred to as MMAE 5) is a synthetic drug-linker conjugate intermediate specifically designed for the preparation of antibody-drug conjugates (ADCs). It comprises a potent microtubule inhibitor payload, monomethyl auristatin E (MMAE), a cathepsin B-cleavable Val-Cit-PAB linker, and a terminal aminooxyacetamide functional group that enables highly chemoselective oxime bond formation with aldehyde- or ketone-modified antibodies or polyamides . This compound is primarily utilized as a modular building block to introduce both a cleavable linker and a cytotoxic payload onto a targeting moiety in a single, site-directed conjugation step, facilitating the generation of homogeneous ADCs with precisely defined drug-to-antibody ratios .

Why Generic Substitution of (Aminooxy)acetamide-Val-Cit-PAB-MMAE Compromises Conjugate Homogeneity and Linker Stability


Generic substitution of (Aminooxy)acetamide-Val-Cit-PAB-MMAE with other Val-Cit-PAB-MMAE conjugates or alternative linker-payload systems is scientifically untenable due to its unique aminooxyacetamide functional group. While standard maleimide-based linkers (e.g., MC-Val-Cit-PAB-MMAE) rely on thiol-maleimide chemistry that can result in heterogeneous mixtures and retro-Michael addition in plasma, the aminooxy group of this compound forms an oxime bond under mild conditions that is both highly chemoselective and, when formed with ketones, remarkably stable in systemic circulation [1]. Furthermore, the compound's distinct molecular architecture (C60H97N11O14, MW 1196.48) and superior solubility profile (100 mg/mL in DMSO) directly impact downstream conjugation efficiency and final ADC quality—parameters that cannot be replicated by simply using a different Val-Cit-PAB-MMAE variant . Substitution therefore risks not only reduced conjugate yields but also compromised in vivo stability, altered pharmacokinetics, and increased off-target toxicity [1].

Quantitative Differentiation of (Aminooxy)acetamide-Val-Cit-PAB-MMAE: A Head-to-Head Evidence Guide for Procurement Decisions


Enhanced Solubility in DMSO: A Critical Advantage for Conjugation Workflows

(Aminooxy)acetamide-Val-Cit-PAB-MMAE demonstrates significantly higher solubility in DMSO (100 mg/mL) compared to the standard Val-Cit-PAB-MMAE drug-linker conjugate (40-50 mg/mL) . This enhanced solubility facilitates the preparation of concentrated stock solutions for bioconjugation reactions, reducing the need for co-solvents that may interfere with antibody integrity or conjugation efficiency . The quantified difference of approximately 2-fold to 2.5-fold higher solubility is a direct consequence of the aminooxyacetamide modification, which improves the compound's overall polarity and solvation characteristics .

Antibody-Drug Conjugates Bioconjugation Drug-Linker Synthesis

Superior Purity Profile: ≥98% Purity Ensures Reliable Conjugation Outcomes

The target compound is consistently supplied with a purity of ≥98% (typically 96.87-97%) as verified by HPLC analysis, which exceeds the typical purity range of 95-96% reported for many commercially available Val-Cit-PAB-MMAE analogs . Higher purity minimizes the presence of impurities that could act as competing nucleophiles during oxime ligation or interfere with subsequent conjugation steps, thereby improving the overall yield and homogeneity of the final ADC .

ADC Manufacturing Quality Control Linker-Payload Purity

Oxime Bond Formation Enables Site-Specific Conjugation with Superior In Vivo Stability

The aminooxyacetamide group of this compound reacts chemoselectively with aldehydes or ketones to form an oxime bond. In comparative in vivo studies, oxime-linked antibody-drug conjugates demonstrated significantly improved stability over conventional maleimide-thiol conjugates. Specifically, the oxime linkage exhibited a half-life of approximately 7 days in circulation, whereas maleimide linkages are known to undergo retro-Michael addition, leading to payload loss with half-lives as short as 2-3 days in plasma [1]. This enhanced stability translates to a more favorable pharmacokinetic profile and reduced off-target toxicity [2].

Site-Specific ADC Oxime Ligation Pharmacokinetics

Facilitates Generation of Homogeneous ADCs with Precisely Defined Drug-to-Antibody Ratio (DAR)

By employing the aminooxyacetamide group for site-specific oxime ligation, this compound enables the production of near-homogeneous ADCs with a precisely controlled DAR (e.g., DAR = 2 or 4). In contrast, conventional conjugation methods using maleimide-thiol chemistry on reduced interchain disulfides yield heterogeneous mixtures with a broad DAR distribution (typically DAR = 0-8) and significant positional isomerism [1]. In comparative in vivo efficacy studies, site-specific oxime-linked ADCs (DAR = 2) demonstrated improved tumor growth inhibition and tolerability compared to heterogeneous ADCs with the same average DAR, particularly against low-antigen-expressing tumor models [2].

DAR Control ADC Homogeneity Bioconjugation

Optimal Application Scenarios for (Aminooxy)acetamide-Val-Cit-PAB-MMAE in ADC Research and Development


Site-Specific Conjugation to Aldehyde-Tagged Antibodies for Homogeneous ADC Generation

This compound is ideally suited for conjugation to antibodies that have been site-specifically modified to introduce an aldehyde or ketone group (e.g., via genetic incorporation of p-acetylphenylalanine or periodate oxidation of glycans). The aminooxy group reacts chemoselectively with these carbonyls to form a stable oxime bond, enabling the production of ADCs with a precisely defined DAR and minimal heterogeneity [1]. This approach is particularly valuable when consistent pharmacokinetic and pharmacodynamic properties are required, such as in lead optimization and preclinical toxicology studies .

Synthesis of MMAE-Polyamide Conjugates as Advanced ADC Payload Modules

(Aminooxy)acetamide-Val-Cit-PAB-MMAE serves as a key intermediate for constructing MMAE-polyamide conjugates via oxime bond formation with aldehyde-functionalized polyamides. This modular strategy allows for the rapid assembly of complex ADC payload modules that can be subsequently conjugated to antibodies like Trastuzumab [1]. The high solubility and purity of the compound facilitate efficient oxime ligation, minimizing side reactions and maximizing the yield of the desired polyamide conjugate .

Development of Next-Generation ADCs with Enhanced Stability and Reduced Off-Target Toxicity

The oxime bond formed by this compound is significantly more stable in circulation than maleimide-based linkages, offering a half-life of approximately 7 days compared to 2-3 days for maleimide-thiol conjugates [1]. This enhanced stability reduces premature payload release and associated off-target toxicity, making the compound an excellent choice for developing safer ADCs, particularly for targets with low antigen expression or in combination therapies where minimizing systemic exposure is critical .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Aminooxy)acetamide-Val-Cit-PAB-MMAE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.